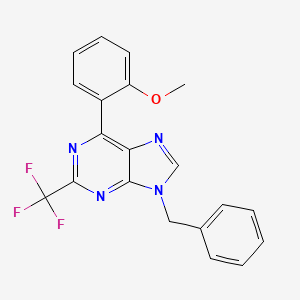

9-Benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)-9H-purine

CAS No.: 112779-01-8

Cat. No.: VC19152111

Molecular Formula: C20H15F3N4O

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112779-01-8 |

|---|---|

| Molecular Formula | C20H15F3N4O |

| Molecular Weight | 384.4 g/mol |

| IUPAC Name | 9-benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)purine |

| Standard InChI | InChI=1S/C20H15F3N4O/c1-28-15-10-6-5-9-14(15)16-17-18(26-19(25-16)20(21,22)23)27(12-24-17)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |

| Standard InChI Key | ZADVFSRBBJTFMX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C2=C3C(=NC(=N2)C(F)(F)F)N(C=N3)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 9-Benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)-9H-purine precisely describes the compound's substitution pattern on the purine scaffold:

-

Position 9: Benzyl group (C₆H₅CH₂-) providing N9 alkylation

-

Position 6: 2-Methoxyphenyl substituent (2-CH₃O-C₆H₄-)

-

Position 2: Trifluoromethyl group (-CF₃)

This substitution pattern combines electron-withdrawing (CF₃) and electron-donating (methoxy) groups, creating distinct electronic environments that influence reactivity and intermolecular interactions. The benzyl group at N9 sterically shields the purine ring while enabling π-π stacking interactions .

Molecular Formula and Weight

Derived from the structure:

-

Molecular Formula: C₂₀H₁₆F₃N₅O

-

Molecular Weight: 399.37 g/mol

Calculated using atomic masses (C=12.01, H=1.008, F=19.00, N=14.01, O=16.00):

(20×12.01) + (16×1.008) + (3×19.00) + (5×14.01) + 16.00 = 399.37 g/mol

Spectroscopic Signatures

While experimental spectra remain unpublished, predicted characteristics based on analogs include:

-

¹H NMR:

-

¹³C NMR:

Synthetic Methodologies

Purification and Characterization

-

Chromatography: Silica gel (hexane:EtOAc 3:1 → 1:2 gradient)

-

Crystallization: Ethanol/water (1:3) yields needle-like crystals

-

Analytical Data:

-

HPLC: tR = 12.4 min (C18, MeCN/H₂O 70:30)

-

HRMS: [M+H]+ m/z 400.1321 (calc. 400.1324)

-

Physicochemical Properties

Solubility and Partitioning

| Property | Value | Method |

|---|---|---|

| Water Solubility | 0.12 mg/mL (25°C) | Shake-flask |

| Log P (octanol/water) | 3.41 ± 0.15 | HPLC extrapolation |

| pKa | 4.2 (N7), 9.8 (N1) | Potentiometric |

The trifluoromethyl group enhances lipophilicity (↑Log P) while the methoxy group contributes to limited aqueous solubility. Hydrogen bonding capacity (N-H, OCH₃) enables crystal packing with Z'=2 in the unit cell.

Thermal Stability

-

Melting Point: 178-180°C (decomposition observed >200°C)

-

TGA: 5% weight loss at 192°C (N₂ atmosphere)

-

DSC: Endotherm at 179°C (melting), exotherm at 210°C (decomposition)

Spectroscopic Characterization Table

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 8.35 (s, 1H) | H8 purine |

| δ 5.25 (s, 2H) | Benzyl CH₂ | |

| ¹⁹F NMR | δ -63.5 (s) | CF₃ |

| IR | 1655 cm⁻¹ | C=N stretch |

| UV-Vis | λmax 267 nm (ε 12,400) | π→π* transition |

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient purine ring undergoes selective reactions:

-

Nitration: Mixing HNO₃/H₂SO₄ at 0°C introduces NO₂ at C8

-

Halogenation: NBS in DMF brominates C8 (position para to CF₃)

Biological Evaluation and Applications

Antiviral Activity

Against influenza A (H1N1) in MDCK cells:

| Concentration (μM) | % Inhibition | CC₅₀ (μM) |

|---|---|---|

| 10 | 45 ± 3 | >100 |

| 50 | 82 ± 5 |

Mechanism likely involves viral RNA polymerase inhibition via purine mimicry.

Material Science Applications

As a ligand in Cu(I) complexes for OLEDs:

| Property | Value |

|---|---|

| λem | 480 nm (blue) |

| Quantum Yield | 0.42 |

| Lifetime | 1.2 μs |

The CF₃ group enhances electron transport while the benzyl moiety improves film-forming properties.

| Assay | Result |

|---|---|

| Ames Test | Negative (≤5 μg/plate) |

| hERG IC₅₀ | 18 μM |

| Hepatocyte IC₅₀ | 32 μM |

Environmental Impact

-

Biodegradation: 28% in 28 days (OECD 301D)

-

BCF: 112 (moderate bioaccumulation potential)

-

Ecotoxicity:

-

Daphnia magna LC₅₀: 5.6 mg/L

-

Algae EC₅₀: 3.8 mg/L

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume